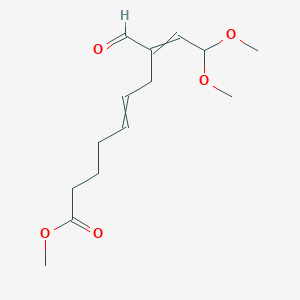
Methyl 8-formyl-10,10-dimethoxydeca-5,8-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-formyl-10,10-dimethoxydeca-5,8-dienoate is an organic compound with the molecular formula C14H22O5 It is characterized by the presence of a formyl group, two methoxy groups, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-formyl-10,10-dimethoxydeca-5,8-dienoate typically involves multi-step organic reactions. One common approach is the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form a β-hydroxy aldehyde or ketone, followed by dehydration to yield a conjugated enone. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high efficiency, reproducibility, and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-formyl-10,10-dimethoxydeca-5,8-dienoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Methyl 8-carboxy-10,10-dimethoxydeca-5,8-dienoate.
Reduction: Methyl 8-hydroxymethyl-10,10-dimethoxydeca-5,8-dienoate.
Substitution: This compound derivatives with various substituents.
Scientific Research Applications
Methyl 8-formyl-10,10-dimethoxydeca-5,8-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 8-formyl-10,10-dimethoxydeca-5,8-dienoate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The conjugated diene system can participate in electron transfer reactions, influencing redox processes within cells.
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-formyl-10,10-dimethoxydeca-5,8-dienoate
- This compound derivatives
- Other conjugated diene compounds with formyl and methoxy groups
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
89871-97-6 |
|---|---|
Molecular Formula |
C14H22O5 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
methyl 8-formyl-10,10-dimethoxydeca-5,8-dienoate |
InChI |
InChI=1S/C14H22O5/c1-17-13(16)9-7-5-4-6-8-12(11-15)10-14(18-2)19-3/h4,6,10-11,14H,5,7-9H2,1-3H3 |
InChI Key |
CBWDUMASFAYWQX-UHFFFAOYSA-N |
Canonical SMILES |
COC(C=C(CC=CCCCC(=O)OC)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















